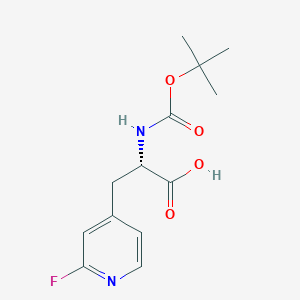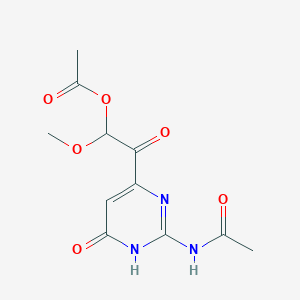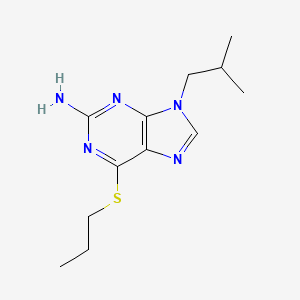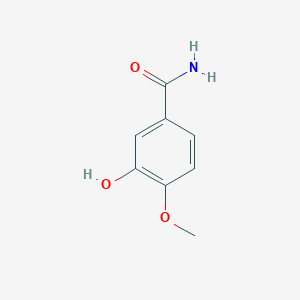
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride is a chemical compound that belongs to the class of tetrazines Tetrazines are known for their unique chemical properties, particularly their ability to undergo inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride typically involves the formation of the tetrazine ring followed by the introduction of the pentan-1-amine moiety. One common method involves the reaction of hydrazine derivatives with nitriles to form the tetrazine ring. The resulting tetrazine is then reacted with pentan-1-amine under acidic conditions to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: This is the most notable reaction, where the tetrazine moiety reacts with strained alkenes to form stable adducts.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
IEDDA Reactions: Typically involve strained alkenes such as norbornene or trans-cyclooctene under mild conditions.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in polar aprotic solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride has a wide range of applications in scientific research:
Bioorthogonal Chemistry: Used for labeling and detecting biomolecules in living systems without interfering with native biological processes.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique electronic and photophysical properties.
Chemical Biology: Employed in studying biological processes through the selective modification of biomolecules.
Wirkmechanismus
The primary mechanism of action for 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride involves its participation in IEDDA reactions. The tetrazine moiety acts as a diene, reacting with strained alkenes (dienophiles) to form stable adducts. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioorthogonal applications. The molecular targets are typically strained alkenes that have been introduced into biological systems or materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
- 5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid
- 3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine
Uniqueness
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride is unique due to its specific structure, which combines the reactivity of the tetrazine ring with the functional versatility of the pentan-1-amine moiety. This combination allows for a wide range of chemical modifications and applications, particularly in bioorthogonal chemistry and material science .
Eigenschaften
Molekularformel |
C7H14ClN5 |
|---|---|
Molekulargewicht |
203.67 g/mol |
IUPAC-Name |
5-(1,2,4,5-tetrazin-3-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N5.ClH/c8-5-3-1-2-4-7-11-9-6-10-12-7;/h6H,1-5,8H2;1H |
InChI-Schlüssel |
VCBJMOBANSXGIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=C(N=N1)CCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)

![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)

![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)


